molecular formula C12H16O2S B13544979 1-((3-Methoxyphenyl)thio)pentan-2-one

1-((3-Methoxyphenyl)thio)pentan-2-one

Cat. No.: B13544979
M. Wt: 224.32 g/mol
InChI Key: QYXVSJAAXSSUJN-UHFFFAOYSA-N
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Description

1-((3-Methoxyphenyl)thio)pentan-2-one is an organic compound with the molecular formula C12H16O2S It is characterized by the presence of a methoxyphenyl group attached to a thioether linkage, which is further connected to a pentan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Methoxyphenyl)thio)pentan-2-one typically involves the reaction of 3-methoxythiophenol with a suitable pentanone derivative under controlled conditions. One common method is the nucleophilic substitution reaction where 3-methoxythiophenol reacts with 2-pentanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the thioether bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale reactions might employ continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-((3-Methoxyphenyl)thio)pentan-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pentan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-((3-Methoxyphenyl)thio)pentan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((3-Methoxyphenyl)thio)pentan-2-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties could be due to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

    5-((2-Methoxyphenyl)thio)pentan-2-one: Similar structure but with the methoxy group in a different position on the phenyl ring.

    1-(3-Methoxyphenyl)pentan-2-one: Lacks the thioether linkage, making it structurally simpler.

Uniqueness

1-((3-Methoxyphenyl)thio)pentan-2-one is unique due to the presence of both a methoxyphenyl group and a thioether linkage, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

1-(3-methoxyphenyl)sulfanylpentan-2-one

InChI

InChI=1S/C12H16O2S/c1-3-5-10(13)9-15-12-7-4-6-11(8-12)14-2/h4,6-8H,3,5,9H2,1-2H3

InChI Key

QYXVSJAAXSSUJN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CSC1=CC=CC(=C1)OC

Origin of Product

United States

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